molecular formula C7H10N2O B136530 (2-Methoxypyridin-4-yl)methanamine CAS No. 148900-69-0

(2-Methoxypyridin-4-yl)methanamine

Cat. No. B136530
M. Wt: 138.17 g/mol
InChI Key: UQAHBOKPZNLKRF-UHFFFAOYSA-N
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Patent
US09181235B2

Procedure details

To the solution of 2-methoxyisonicotinonitrile 56-1 (1.1 g, 8.2 mmol) in methanol with 7 N NH3 was added Raney-Nickel (1.0 g). The reaction was shaken under H2 at 50 psi at room temperature in Parr shaker for 12 hours. The Raney-Nickel was removed by rotary evaporation and the filtrate was taken to dryness by rotary evaporation to give crude (2-methoxypyridin-4-yl)methanamine 56-2. MS m/z 139.2 (M+1).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][N:10]=1)[C:6]#[N:7].N>CO.[Ni]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:6][NH2:7])[CH:8]=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was shaken under H2 at 50 psi at room temperature in Parr shaker for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Raney-Nickel was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the filtrate was taken to dryness by rotary evaporation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=NC=CC(=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.